1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Conformational constraint Structure-activity relationship Pyrazole-piperazine linker chemistry

Secure this exact pyrazole-4-carbonyl-piperazine hybrid for your research. Its differentiated structure—a benzyl N-1 substituent, a carbonyl bridge (vs. alkyl-linked analogs), and a 3-propoxy-1-propyl pyrazole pattern—enables orthogonal derivatization and serves as a longer-chain reference for SAR lipophilicity profiling. Ideal for scaffold-hopping D4 reference libraries. Available as a research intermediate with strict QC. Request pricing and bulk quotes via the vendor links below.

Molecular Formula C21H30N4O2
Molecular Weight 370.497
CAS No. 1014091-25-8
Cat. No. B2525490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine
CAS1014091-25-8
Molecular FormulaC21H30N4O2
Molecular Weight370.497
Structural Identifiers
SMILESCCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H30N4O2/c1-3-10-25-17-19(20(22-25)27-15-4-2)21(26)24-13-11-23(12-14-24)16-18-8-6-5-7-9-18/h5-9,17H,3-4,10-16H2,1-2H3
InChIKeyGADWGKGNTMDRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine (CAS 1014091-25-8): Structural Identity and Procurement Baseline


1-Benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine (CAS 1014091-25-8) is a synthetic research chemical belonging to the class of piperazine derivatives bearing a pyrazole-4-carbonyl moiety. It has the IUPAC name (4-benzylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone, molecular formula C21H30N4O2, and a molecular weight of 370.497 g/mol. The compound features a benzyl group at the N-1 position of the piperazine ring and a 3-propoxy-1-propyl-substituted pyrazole connected via a carbonyl bridge [1]. This compound is listed in the ECHA Substance Infocard (EC number: 100.244.607) and is offered by multiple chemical suppliers primarily as a research intermediate or screening compound .

Why Generic Substitution is Not Sufficient for 1-Benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine (CAS 1014091-25-8): Critical Differentiators


CRITICAL CAVEAT — This compound has extremely limited publicly available primary research literature, patents, or quantitative biological data from authoritative sources. The absence of published head-to-head comparator studies fundamentally constrains the evidence base for establishing quantifiable differentiation [1]. However, what can be established from structural analysis and class-level knowledge is that the specific combination of (i) a benzyl group on the piperazine N-1, (ii) a carbonyl bridge between piperazine and pyrazole (as opposed to alkyl-linked analogs), and (iii) the 3-propoxy-1-propyl substitution pattern on the pyrazole ring collectively distinguishes this compound from its closest purchasable analogs [2]. The carbonyl bridge introduces different conformational constraints and hydrogen-bonding capacity compared to the propyl-linked piperazinyl-propyl-pyrazole derivatives disclosed in patent US8372844B2 as dopamine D4 receptor antagonists [3]. Users seeking to reproduce specific structure-activity relationships or to serve as intermediates for further derivatization must procure this exact compound, as substitution of any of these three key structural elements would yield a fundamentally different chemical entity.

Product-Specific Quantitative Evidence for 1-Benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine (CAS 1014091-25-8): Comparator-Based Differentiation


Evidence Dimension 1: Carbonyl Bridge vs. Propyl Linker — Impact on Conformational and Pharmacophoric Profile

The target compound bears a carbonyl bridge (-C(=O)-) connecting the piperazine N-4 to the pyrazole C-4 position. This differentiates it from the piperazinyl-propyl-pyrazole derivatives in patent US8372844B2, which employ a propyl (-CH2CH2CH2-) linker. The carbonyl group introduces (i) a trigonal planar sp2 geometry at the bridge, altering the spatial relationship between the two heterocycles, (ii) a hydrogen-bond acceptor capable of engaging with target proteins, and (iii) altered electronic distribution through resonance with the pyrazole ring [1]. The propyl linker confers greater rotational freedom and exclusively hydrophobic character. No direct comparative biological data exist for these two linker types in published literature, but the difference in hydrogen-bonding capacity and conformational restriction constitutes a fundamental chemical distinction relevant to any downstream biological application [2].

Conformational constraint Structure-activity relationship Pyrazole-piperazine linker chemistry

Evidence Dimension 2: N-Benzyl vs. N-Phenyl or N-(2-Fluorophenyl) Substituent — Implications for Lipophilicity and Target Engagement

The target compound carries a benzyl group (CH2-Ph) on piperazine N-1. The closest purchasable analog with a different piperazine N-substituent is 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine (CAS 1014091-68-9), which replaces benzyl with 2-fluorophenyl . The benzyl group introduces an additional methylene spacer, increasing conformational flexibility and slightly elevating lipophilicity compared to a directly attached phenyl group. A second analog, (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone, replaces benzyl with phenyl [1]. No quantitative biological activity data are publicly available for any of these three compounds. However, the predicted logP difference (estimated using fragment-based methods) between the N-benzyl and N-phenyl analogs is approximately +0.5 to +0.8 log units, reflecting the contribution of the methylene group [2].

Lipophilicity Piperazine N-substitution Benzyl pharmacophore

Evidence Dimension 3: Pyrazole 3-Propoxy-1-Propyl Substitution Pattern vs. Methoxy/Methyl or Other Alkoxy/Alkyl Combinations

The target compound features a 3-propoxy (-OCH2CH2CH3) and 1-propyl (-CH2CH2CH3) substitution on the pyrazole ring. The closest analog with different alkoxy/alkyl groups is 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine, which carries smaller methoxy and methyl substituents [1]. The propoxy/propyl combination increases molecular weight, lipophilicity, and steric bulk relative to methoxy/methyl. In studies of related pyrazole-4-carboxamide derivatives, longer alkoxy chains (e.g., propoxy) have been associated with altered metabolic stability and enzyme inhibition profiles compared to methoxy analogs [2]. However, no direct comparative biological data are available for the target compound versus its methoxy/methyl analog. The 3-propoxy-1-propyl pattern also differentiates the target from the compounds in patent US8372844B2, which predominantly feature 3-alkyl substituents (e.g., propyl, butyl) without the alkoxy group at position 3 [3].

Pyrazole substitution Alkoxy group SAR Metabolic stability

Evidence Dimension 4: Purity Specification and Available Quantities — Procurement-Relevant Differentiation

As a research chemical offered by multiple suppliers, the target compound (CAS 1014091-25-8) is typically available at purities of ≥95% (HPLC), with some vendors offering custom synthesis for larger quantities. The compound is supplied as a powder for research use only, not for human or veterinary applications [1]. In contrast, structurally related compounds such as 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine and 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine may be available from different suppliers with varying purity grades and stock status. Users requiring the specific benzyl/carbonyl/propoxy-propyl combination must verify vendor-specific certificates of analysis, as no pharmacopeial monograph exists for this compound. The ECHA Substance Infocard confirms the compound's regulatory status in the EU inventory [2].

Compound purity Analytical characterization Research chemical procurement

Recommended Application Scenarios for 1-Benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine (CAS 1014091-25-8) Based on Available Evidence


Chemical Intermediate for Pyrazole-Piperazine Library Synthesis

The compound's primary documented application is as a synthetic intermediate for constructing more complex molecules [1]. The carbonyl bridge and the benzyl group on piperazine provide two orthogonal sites for further derivatization: the tertiary amine of piperazine (N-1 benzyl position) can potentially undergo debenzylation and subsequent functionalization, while the pyrazole 4-carbonyl-piperazine amide linkage can participate in coupling reactions. The propoxy and propyl substituents on the pyrazole ring remain as stable moieties throughout downstream chemistry. This makes the compound suitable as a scaffold for generating focused libraries of pyrazole-piperazine derivatives for screening campaigns.

Dopamine D4 Receptor Antagonist Lead Exploration — Scaffold-Hopping Reference

Patent US8372844B2 discloses piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists with potential applications in CNS disorders including schizophrenia, ADHD, and cognitive disorders [2]. The target compound, with its carbonyl bridge replacing the propyl linker, serves as a scaffold-hopping reference for medicinal chemists exploring whether the amide linkage retains or improves D4 binding affinity relative to the all-carbon linker. The benzyl group on piperazine is a recognized pharmacophore in dopaminergic ligands [2]. Note: No D4 binding data are publicly available for the target compound; this application scenario is based on structural analogy to the patent series and represents a hypothesis-driven research use case.

Structure-Activity Relationship (SAR) Studies on Pyrazole Alkoxy/Alkyl Substitution

The target compound occupies a specific position in the property space of pyrazole-4-carbonyl-piperazine derivatives, defined by its 3-propoxy-1-propyl substitution pattern. In SAR campaigns exploring the effect of alkoxy chain length on target potency, selectivity, or physicochemical properties, this compound can serve as the longer-chain reference point against which shorter-chain analogs (e.g., methoxy/methyl) or bulkier analogs can be compared [3]. The estimated logP difference of approximately +0.8–1.2 log units relative to the methoxy analog provides a quantifiable baseline for assessing the lipophilicity-activity relationship in this series.

Physicochemical Property Benchmarking and In Silico Model Validation

Given the compound's well-defined structure, molecular formula (C21H30N4O2), molecular weight (370.497 g/mol), and the availability of computed descriptors (e.g., SlogP ~1.89, logS ~-4.13 from MMsINC for related scaffolds [4]), this compound can serve as a benchmarking standard for validating computational models predicting logP, solubility, or metabolic stability of pyrazole-piperazine hybrid molecules. Its intermediate lipophilicity and molecular weight place it within drug-like chemical space (Lipinski rule compliance predicted), making it relevant for model calibration in early-stage drug discovery programs.

Quote Request

Request a Quote for 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.